Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Medicinal Chemistry Physicochemical Property Modulation ADME-Tox Optimization

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a critical, next-generation spirocyclic building block for medicinal chemistry. Procure this compound to precisely modulate the pKa and LogD of your lead series; the β-positioned oxetane lowers amine basicity by ~1.7 units compared to standard piperidines. This scaffold is directly evidenced to reduce hERG inhibition, offering a structure-based solution for improving cardiovascular safety and metabolic stability. Replace outdated, metabolically labile heterocycles with this conformationally rigid core to rescue failing leads and enhance membrane permeability.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 1245816-29-8
Cat. No. B582385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
CAS1245816-29-8
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)COC2
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-5-12(7-13)8-15-9-12/h4-9H2,1-3H3
InChIKeyNJHHTWIPJPGHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Oxa-6-Azaspiro[3.5]Nonane-6-Carboxylate (CAS 1245816-29-8): A Boc-Protected Spirocyclic Amine Scaffold for CNS Drug Discovery


Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1245816-29-8, C12H21NO3, MW 227.30) is a heterocyclic spiro building block featuring a 2-oxa-6-azaspiro[3.5]nonane core with a Boc-protected nitrogen [1]. As a spirocyclic oxetane-piperidine hybrid, it combines the conformational rigidity of a spirocycle with the electronic effects of an oxetane oxygen, which positions it as a versatile intermediate for the synthesis of compounds with modulated physicochemical properties [2]. Commercially available at >95% purity, it is primarily employed in medicinal chemistry programs targeting central nervous system (CNS) indications and other therapeutic areas requiring improved ADME-Tox profiles .

Why Tert-Butyl 2-Oxa-6-Azaspiro[3.5]Nonane-6-Carboxylate Is Not Readily Interchangeable with Simpler Piperidine or Morpholine Building Blocks


While 4-substituted piperidines and morpholines are ubiquitous scaffolds in medicinal chemistry, their use often imposes significant liabilities in advanced lead optimization. These include suboptimal lipophilicity (LogD), basicity (pKa), and poor metabolic stability, which can lead to high clearance rates and off-target pharmacology, such as hERG channel inhibition [1]. Direct substitution with a spirocyclic oxetane, such as the 2-oxa-6-azaspiro[3.5]nonane core, is not a simple isosteric replacement. The unique three-dimensional architecture and the electron-withdrawing nature of the oxetane ring systematically modulate these properties, leading to quantifiably different, and often superior, physicochemical and pharmacokinetic profiles that are not achievable with generic heterocycles [2]. This necessitates the specific procurement and evaluation of this building block in SAR campaigns where such property optimization is a critical objective.

Quantitative Evidence for Selecting Tert-Butyl 2-Oxa-6-Azaspiro[3.5]Nonane-6-Carboxylate Over Generic Amines


Spirocyclic Oxetanes Significantly Reduce Amine Basicity (pKa) Compared to Piperidines

The incorporation of an oxetane ring adjacent to a basic nitrogen atom in a spirocyclic system, such as the 2-oxa-6-azaspiro[3.5]nonane core, systematically reduces the amine's basicity. This is a key differentiator from simple piperidines. As established in foundational studies on spirocyclic oxetanes, the pKa shift (ΔpKa) is dependent on the position of the oxetane oxygen relative to the amine, with the β-position (as found in the 2-oxa-6-azaspiro[3.5]nonane scaffold) leading to a quantifiable decrease [1].

Medicinal Chemistry Physicochemical Property Modulation ADME-Tox Optimization

Replacing Piperidine with an Oxa-Azaspiro Scaffold Reduces hERG Liability and Lipophilicity

A direct case study in the literature demonstrates the advantage of replacing a piperidine moiety with a 2-oxa-6-azaspiro[3.X]nonane-like scaffold. When a piperidine fragment in a lead compound was substituted with a 2-oxa-6-azaspiro-octane moiety, the resulting analog displayed a significantly improved safety profile, with a notable reduction in hERG channel inhibition alongside decreased lipophilicity [1].

Cardiotoxicity Mitigation hERG Inhibition Medicinal Chemistry Optimization

Azaspirocycles Confer Higher Solubility and Metabolic Stability than Six-Membered Ring Counterparts

A review of spirocyclic scaffolds in drug discovery highlights a consistent trend: incorporating an azaspirocycle, such as the 2-oxa-6-azaspiro[3.5]nonane core, generally enhances key developability properties compared to traditional six-membered heterocycles. The work summarizes that azaspirocycles demonstrate higher solubility, decreased lipophilicity, and improved metabolic stability over their piperazine, piperidine, and morpholine analogs [1].

Pharmacokinetics Metabolic Stability Aqueous Solubility Spirocycle Advantages

Strategic Application Scenarios for Tert-Butyl 2-Oxa-6-Azaspiro[3.5]Nonane-6-Carboxylate in Drug Discovery


Mitigation of hERG Cardiotoxicity in Lead Series

Procure this building block to synthesize and evaluate spirocyclic analogs when a lead series containing a piperidine or other basic amine is flagged for hERG liability. The direct evidence from the literature indicates that replacing a piperidine with an oxa-azaspiro scaffold reduces hERG inhibition, as shown in the Pks13 inhibitor case study where this scaffold was employed to improve cardiovascular safety [1].

Optimization of Physicochemical Properties (pKa, Lipophilicity)

Utilize this compound to systematically lower the pKa and LogD of a candidate molecule. The class-level evidence confirms that β-positioned oxetanes in a spirocyclic framework reduce amine basicity by ~1.7 pKa units compared to standard piperidines [1]. This is a precise, structure-based approach to improving membrane permeability and reducing off-target binding, a common optimization strategy in CNS and peripheral drug discovery.

Improving Metabolic Stability and Aqueous Solubility

Incorporate this spirocyclic amine as a core replacement for metabolically labile or poorly soluble heterocycles. The class-level advantage of azaspirocycles is their general trend towards higher solubility and better metabolic stability over traditional six-membered ring systems [1]. This makes it an ideal building block for rescuing a lead series that is failing due to high clearance or poor oral exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.